2-[(2E)-2-benzylidenehydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide
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Overview
Description
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated aromatic ring and a hydrazinecarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenylhydrazine with benzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with formic acid or its derivatives to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide
- N-(4-Chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide
- N-(4-Chloro-2-methylphenyl)-N2-[(S)-(4-methylphenyl)(2-thienyl)methyl]glycinamide
Uniqueness
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific hydrazinecarbonyl group and the presence of a chlorinated aromatic ring.
Properties
Molecular Formula |
C16H14ClN3O2 |
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Molecular Weight |
315.75 g/mol |
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(4-chloro-2-methylphenyl)oxamide |
InChI |
InChI=1S/C16H14ClN3O2/c1-11-9-13(17)7-8-14(11)19-15(21)16(22)20-18-10-12-5-3-2-4-6-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI Key |
XURNITBECHYRQT-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
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